molecular formula C6H10O3S B15263842 2-(3-Hydroxythietan-3-yl)propanoic acid

2-(3-Hydroxythietan-3-yl)propanoic acid

Cat. No.: B15263842
M. Wt: 162.21 g/mol
InChI Key: VHITWVBVJXRNAX-UHFFFAOYSA-N
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Description

2-(3-Hydroxythietan-3-yl)propanoic acid is an organic compound characterized by a thietan ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxythietan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the ethylenation of aldehydes to produce 3-propanal derivatives, which are then subjected to a series of reactions including Knoevenagel condensation, olefin reduction, decarboxylation, and carboxylic acid reduction . Another method involves the preparation of 3-aryl-2-hydroxy propanoic acid derivatives through a process that includes the reaction of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reagents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxythietan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The thietan ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation , reducing agents such as sodium borohydride for reduction , and various catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Hydroxythietan-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxythietan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in metabolic pathways involving the conversion to propionyl coenzyme A (propionyl-CoA), which is further metabolized in the body . The compound’s effects on biological systems are mediated through its interactions with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxythietan-3-yl)propanoic acid is unique due to its thietan ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-(3-hydroxythietan-3-yl)propanoic acid

InChI

InChI=1S/C6H10O3S/c1-4(5(7)8)6(9)2-10-3-6/h4,9H,2-3H2,1H3,(H,7,8)

InChI Key

VHITWVBVJXRNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C1(CSC1)O

Origin of Product

United States

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